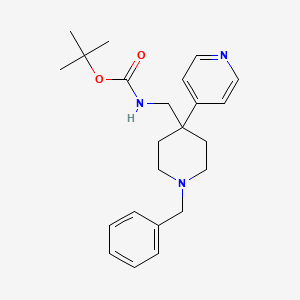
H-Dap(Fmoc)-OtBu.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dap(Fmoc)-OtBu.HCl, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride, is a compound widely used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for the amine functionality, and a tert-butyl ester group, which protects the carboxyl group. This dual protection allows for selective deprotection and subsequent reactions in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(Fmoc)-OtBu.HCl typically involves the following steps:
Fmoc Protection: The starting material, L-2,3-diaminopropionic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate to form N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid.
tert-Butyl Ester Formation: The intermediate product is then reacted with tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine to form the tert-butyl ester.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction times, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
H-Dap(Fmoc)-OtBu.HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using acidic conditions like trifluoroacetic acid (TFA).
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tert-Butyl Ester Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of coupling additives like hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Major Products Formed
Fmoc Deprotection: L-2,3-diaminopropionic acid tert-butyl ester.
tert-Butyl Ester Deprotection: N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid.
Coupling Reactions: Peptides with extended chains
Scientific Research Applications
H-Dap(Fmoc)-OtBu.HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of peptide-based materials and nanomaterials[5][5].
Mechanism of Action
The mechanism of action of H-Dap(Fmoc)-OtBu.HCl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and subsequent coupling reactions. The compound’s ability to undergo selective deprotection and coupling reactions makes it a valuable tool in the synthesis of complex peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Dap-OH: Lacks the tert-butyl ester protection, making it less versatile in certain synthetic applications.
Fmoc-Dab(Boc)-OH: Contains a Boc protecting group instead of a tert-butyl ester, offering different deprotection conditions and reactivity.
Fmoc-Lys(Boc)-OH: Similar in structure but with a different side chain, used in the synthesis of lysine-containing peptides
Uniqueness
H-Dap(Fmoc)-OtBu.HCl is unique due to its dual protection strategy, which allows for selective deprotection and versatile synthetic applications. This makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over reaction conditions is essential .
Properties
Molecular Formula |
C22H27ClN2O4 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H |
InChI Key |
PCXUHWUVCJVBIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


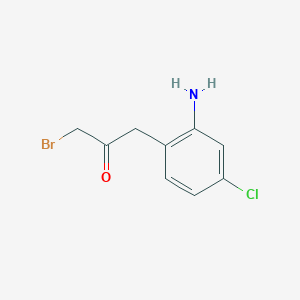
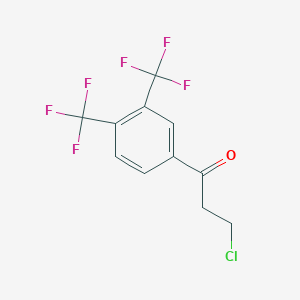

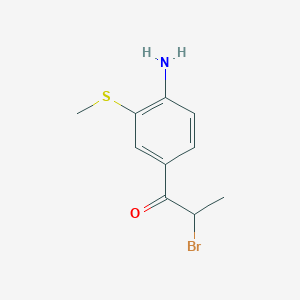
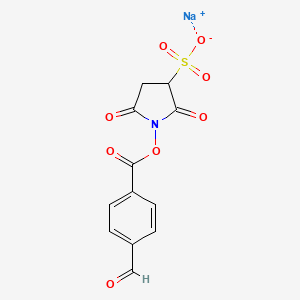
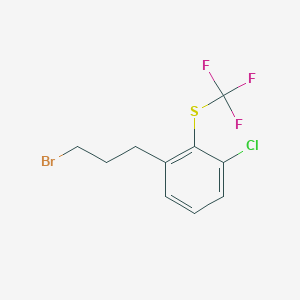
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
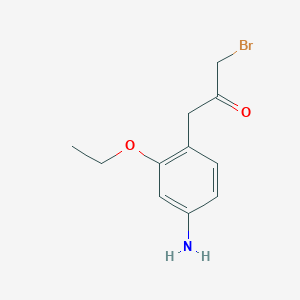

![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
